Pygenic acid B

説明

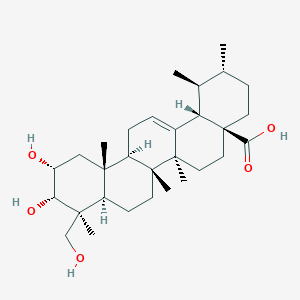

Structure

3D Structure

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-UMCOSQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quest for Pygenic Acid B: A Technical Guide to Its Natural Origins and Isolation

For Immediate Release

Grasping the Potential of a Promising Triterpenoid: A Deep Dive into the Natural Sourcing and Laboratory Isolation of Pygenic Acid B

This technical guide offers the scientific and drug development communities a comprehensive overview of the current knowledge surrounding this compound, a triterpenoid with noted antifungal and peroxynitrite-scavenging properties. This document details its natural sources, provides a synthesized, step-by-step protocol for its isolation, and discusses its known biological activities, addressing the current gaps in research and highlighting future directions.

Natural Sources of this compound

This compound, a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₅, has been identified in a select number of plant species.[1] Its primary documented natural sources are:

-

Glochidion obliquum : The leaves of this plant, a member of the Phyllanthaceae family, are a known source of this compound.[2] This genus, Glochidion, is recognized for producing a variety of triterpenoids.[3]

-

Actinidia chinensis Planch. (Kiwifruit) : The roots of this plant have also been reported to contain this compound.[2]

While these sources have been identified, the broader distribution of this compound in the plant kingdom remains an area for further investigation.

Isolation of this compound: A Representative Protocol

A specific, detailed experimental protocol for the isolation of this compound with quantitative yield and purity data is not extensively documented in publicly available literature. However, by synthesizing methodologies reported for the isolation of other triterpenoids from Glochidion obliquum, a representative protocol can be constructed. The following procedure outlines a likely pathway for the successful isolation of this compound.

Experimental Protocol: Representative Isolation of this compound from Glochidion obliquum Leaves

2.1. Plant Material Collection and Preparation:

-

Fresh leaves of Glochidion obliquum are collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.[4]

-

The leaves are air-dried in the shade at room temperature and then pulverized into a fine powder using a mechanical grinder.

2.2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

2.3. Solvent Partitioning:

-

The crude methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.

2.4. Chromatographic Purification:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica gel (70-230 mesh).

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with a spray reagent such as vanillin-sulfuric acid followed by heating.

-

Fractions exhibiting similar TLC profiles are combined and further purified using repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification to obtain this compound in a pure form may be achieved using preparative high-performance liquid chromatography (HPLC).

2.5. Structure Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data for this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Quantitative Data on Isolation

A significant gap in the current body of research is the lack of published quantitative data regarding the isolation of this compound. To facilitate comparative analysis and aid in the optimization of extraction and purification protocols, the following table has been structured to capture key metrics. At present, this data is not available in the literature.

| Natural Source | Part Used | Extraction Method | Yield (% of dry weight) | Purity (%) | Reference |

| Glochidion obliquum | Leaves | Methanol Extraction, Column Chromatography | Data Not Available | Data Not Available | N/A |

| Actinidia chinensis | Roots | Data Not Available | Data Not Available | Data Not Available | N/A |

Known Biological Activities and Potential Mechanisms of Action

This compound has been reported to exhibit the following biological activities:

-

Antifungal Activity: It has demonstrated antifungal properties against Colletotrichum musae, the causative agent of anthracnose in bananas.

-

Peroxynitrite (ONOO⁻) Scavenging Activity: this compound has been shown to be a scavenger of peroxynitrite, a potent and cytotoxic oxidant implicated in various pathological conditions.

The precise signaling pathways and molecular mechanisms underlying these activities have not been elucidated for this compound specifically. However, based on the known mechanisms of other structurally related triterpenoids, a hypothetical mechanism can be proposed.

4.1. Proposed Antifungal Mechanism of Action:

Many triterpenoids exert their antifungal effects by disrupting the fungal cell membrane. This can occur through inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, or by direct interaction with membrane components, leading to increased permeability and cell death.

The following DOT script visualizes a hypothetical signaling pathway for the antifungal activity of this compound.

Caption: Hypothetical antifungal mechanism of this compound.

4.2. Proposed Peroxynitrite Scavenging Mechanism:

Triterpenoids, with their complex cyclic structures and hydroxyl groups, can act as antioxidants. The scavenging of peroxynitrite by this compound likely involves the donation of a hydrogen atom from one of its hydroxyl groups to neutralize the reactive nitrogen species. This process would convert the peroxynitrite into a less reactive form, thereby mitigating its damaging effects.

The following DOT script illustrates the proposed logical relationship for the peroxynitrite scavenging activity.

Caption: Proposed mechanism of peroxynitrite scavenging by this compound.

Future Directions

The study of this compound is still in its nascent stages. To unlock its full therapeutic potential, future research should focus on:

-

Comprehensive Screening: A broader screening of plant species to identify new and more abundant natural sources of this compound.

-

Protocol Optimization: The development and publication of a detailed and optimized isolation protocol, including quantitative data on yield and purity.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms and signaling pathways involved in its antifungal and peroxynitrite-scavenging activities.

-

Pharmacological Evaluation: A thorough evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety in relevant disease models.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. By addressing the current knowledge gaps, it is hoped that this document will stimulate further research into this promising natural compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Pygenic Acid B in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid B, a pentacyclic triterpenoid identified as 2α,3α,24-trihydroxyurs-12-en-28-oic acid, has been isolated from plant species such as Glochidion obliquum and Actinidia chinensis. While its antifungal and peroxynitrite-scavenging activities have been noted, the precise biosynthetic pathway of this complex molecule within plants remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a hypothetical, yet scientifically grounded, pathway for this compound. This document aims to serve as a foundational resource for researchers seeking to unravel the specific enzymatic steps involved in its formation, paving the way for potential biotechnological production and therapeutic development.

Core Biosynthetic Framework: From Acetyl-CoA to the Ursane Skeleton

The biosynthesis of all triterpenoids, including the ursane-type scaffold of this compound, commences with fundamental precursor molecules derived from primary metabolism. The pathway is initiated in the cytoplasm and involves the well-established mevalonate (MVA) pathway.

The Mevalonate (MVA) Pathway: Assembling the Isoprene Building Blocks

The MVA pathway converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). This multi-step process is a cornerstone of terpenoid biosynthesis in plants.[1][2]

Formation of Farnesyl Pyrophosphate (FPP) and Squalene

IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a 15-carbon intermediate. Two molecules of FPP are then joined head-to-head by squalene synthase to produce the 30-carbon linear triterpene precursor, squalene.[1][2]

Cyclization to the Pentacyclic Scaffold

Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point in triterpenoid biosynthesis.[1] The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the ursane skeleton, 2,3-oxidosqualene is cyclized by α-amyrin synthase to produce α-amyrin. This pentacyclic structure serves as the foundational scaffold for this compound.

Hypothetical Biosynthesis Pathway of this compound from α-Amyrin

The subsequent modifications of the α-amyrin skeleton to yield this compound are proposed to be catalyzed by a series of oxidation reactions, primarily involving cytochrome P450 monooxygenases (P450s) and other oxidoreductases. The exact enzymes responsible for these transformations in the context of this compound biosynthesis have not yet been identified. The following represents a plausible enzymatic cascade.

Quantitative Data on Ursane-Type Triterpenoids in Plants

| Triterpenoid | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Ursolic Acid | Eucalyptus globulus | Bark | 2.77 | |

| 3-acetylursolic acid | Eucalyptus globulus | Bark | 2.64 | |

| Oleanolic Acid | Meconopsis henrici | Whole Plant | 0.96 ± 0.01 | |

| Ursolic Acid | Dracocephalum tanguticum | Whole Plant | 0.64 ± 0.01 |

Detailed Methodologies for Key Experiments

The elucidation of the proposed biosynthetic pathway for this compound will require a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments that would be instrumental in identifying and characterizing the enzymes involved.

Experimental Protocol 1: Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify candidate oxidosqualene cyclases (OSCs) and cytochrome P450s involved in this compound biosynthesis from a plant known to produce it (e.g., Glochidion obliquum).

Methodology:

-

Plant Material: Collect different tissues (leaves, stems, roots) from Glochidion obliquum.

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Identify transcripts homologous to known α-amyrin synthases and triterpenoid-modifying cytochrome P450s.

-

Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues where this compound accumulates (as determined by metabolomic analysis).

-

Experimental Protocol 2: Functional Characterization of Candidate Enzymes in a Heterologous Host

Objective: To functionally characterize candidate α-amyrin synthase and cytochrome P450 genes identified from transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes and clone them into a suitable expression vector (e.g., for yeast or Nicotiana benthamiana).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a yeast strain engineered for enhanced triterpenoid precursor supply.

-

Nicotiana benthamiana: Infiltrate the expression constructs into the leaves of N. benthamiana using Agrobacterium tumefaciens.

-

-

Metabolite Extraction: After a suitable incubation period, harvest the yeast cells or plant leaves and perform a metabolite extraction (e.g., using ethyl acetate).

-

Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of α-amyrin or its hydroxylated derivatives.

-

Confirmation: Compare the mass spectra and retention times of the products with authentic standards.

Regulation of Triterpenoid Biosynthesis

The biosynthesis of triterpenoids in plants is tightly regulated at multiple levels. The expression of biosynthetic genes can be influenced by developmental cues and environmental stimuli. Transcription factors, such as bHLH and WRKY families, have been implicated in the regulation of triterpenoid biosynthesis in other plant species. Signaling molecules like jasmonic acid and salicylic acid can also induce the expression of genes in the triterpenoid pathway as part of the plant's defense response. Further research is needed to identify the specific regulatory networks governing this compound production in its native plant species.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a complex process that likely involves a conserved core triterpenoid pathway followed by a series of specific oxidative modifications. This guide provides a hypothetical framework to stimulate and direct future research in this area. The identification and characterization of the specific enzymes involved in the later steps of the pathway are crucial for understanding the complete biosynthesis of this promising natural product. Such knowledge will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the sustainable production of this compound through metabolic engineering in microbial or plant-based systems, thereby facilitating its further investigation for therapeutic applications.

References

Physical and chemical properties of Pygenic acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid B, also known by its systematic name 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid. First identified as a constituent of the leaves of Glochidion obliquum, this compound has garnered interest within the scientific community for its potential biological activities, including antifungal and peroxynitrite scavenging properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological significance.

Physical and Chemical Properties

This compound is a complex organic molecule with a rigid steroidal backbone, contributing to its characteristic physical and chemical properties.

General Properties

| Property | Value | Source |

| Chemical Name | 2α,3α,24-Trihydroxyurs-12-en-28-oic acid | [1] |

| Synonyms | This compound, 2,24-Dihydroxyursolic acid | |

| CAS Number | 89786-83-4 | [1] |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.70 g/mol | [1] |

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for this compound. Note that some values are experimentally determined while others are computationally predicted.

Table 1: Experimental Physical Properties

| Property | Value |

| Melting Point | 288-290 °C |

| Density | 1.2 ± 0.1 g/cm³ |

Table 2: Predicted Physical Properties

| Property | Value |

| Boiling Point | 609.4 ± 55.0 °C at 760 mmHg |

| Flash Point | 336.4 ± 28.0 °C |

| Refractive Index | 1.579 |

Table 3: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 5.7 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 488.35017463 Da |

| Monoisotopic Mass | 488.35017463 Da |

| Topological Polar Surface Area | 98 Ų |

Solubility

As a triterpenoid with multiple hydroxyl groups and a carboxylic acid function, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, and acetone. Its large hydrocarbon skeleton, however, limits its solubility in highly polar solvents.

Experimental Protocols

Isolation of this compound from Glochidion obliquum

The following is a generalized protocol based on methods for isolating triterpenes from Glochidion obliquum.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

-

Plant Material Preparation: Air-dried and powdered leaves of Glochidion obliquum are used as the starting material.

-

Extraction: The powdered leaves are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. Further purification of the combined fractions is achieved using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic methods.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the ursane-type skeleton and the positions of the hydroxyl and carboxylic acid groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid, and carbon-carbon double bonds (C=C).

Peroxynitrite (ONOO⁻) Scavenging Activity Assay

This protocol is a general method for determining the peroxynitrite scavenging activity of a compound.

-

Reagents: Pyrogallol red, peroxynitrite (ONOO⁻), and a buffer solution (e.g., phosphate buffer).

-

Procedure:

-

A solution of the test compound (this compound) at various concentrations is prepared.

-

In a 96-well plate, the test compound solution is mixed with a solution of pyrogallol red.

-

The reaction is initiated by the addition of peroxynitrite.

-

After a defined incubation period, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

-

Analysis: The scavenging activity is calculated by comparing the absorbance of the sample wells with that of the control wells (without the test compound). The results are often expressed as the concentration of the compound that scavenges 50% of the peroxynitrite (IC₅₀ value).

Biological Activity

Antifungal Activity

This compound has demonstrated antifungal activity against Colletotrichum musae, the causative agent of anthracnose in bananas.

Proposed Antifungal Mechanism of Action

Caption: A potential mechanism for the antifungal action of this compound.

The exact signaling pathways and molecular targets of this compound's antifungal action have not been fully elucidated. However, triterpenoids are known to exert their antifungal effects through various mechanisms, including disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with cellular signaling processes.

Peroxynitrite (ONOO⁻) Scavenging Activity

This compound has been shown to possess peroxynitrite scavenging activity. Peroxynitrite is a potent and cytotoxic reactive nitrogen species implicated in various pathological conditions associated with oxidative stress. The ability of this compound to scavenge peroxynitrite suggests its potential as a protective agent against oxidative and nitrative damage.

Conclusion

This compound is a promising natural product with defined physical and chemical characteristics and demonstrated biological activities. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Spectroscopic Profile of Pygenic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid B, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. As a member of the ursane family of triterpenoids, its structural elucidation and characterization are paramount for further investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of its known biological activities are also presented to facilitate further research and development.

Physicochemical Properties

This compound, also known as 2α,3β,24-trihydroxyurs-12-en-28-oic acid, possesses the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.7 g/mol | [1] |

| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [1] |

| CAS Number | 89786-83-4 | [1] |

Spectroscopic Data

The structural characterization of this compound has been achieved through a combination of spectroscopic techniques. The following sections detail the available NMR, IR, and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₃₀H₄₈O₅. The following table summarizes the key mass spectrometry data obtained from the MassBank database.

Table 1: Mass Spectrometry Peak Data for this compound

| Database ID | Ionization Mode | Precursor m/z | Fragment Ions (m/z) |

| MSBNK-BS-BS003147 | ESI (-) | 487.343 | 487.343, 441.347, 395.352, 248.177, 203.179, 133.065 |

| MSBNK-MSSJ-MSJ00377 | ESI (+) | 489.357 | 471.347, 453.336, 441.336, 425.343, 248.177, 203.179 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Expected ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Expected Chemical Shift (δ, ppm) |

| H-12 (olefinic) | 5.2 - 5.5 |

| Carbinol Protons (H-2, H-3) | 3.0 - 4.5 |

| CH₂OH Protons (H-24) | 3.0 - 4.0 |

| Methyl Protons | 0.7 - 1.3 |

| Carboxyl Proton (-COOH) | 10.0 - 13.0 |

Table 3: Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-28 (Carboxyl) | 175 - 185 |

| C-12 (Olefinic) | 120 - 130 |

| C-13 (Olefinic) | 135 - 145 |

| C-2, C-3 (Carbinol) | 60 - 80 |

| C-24 (CH₂OH) | 60 - 70 |

| Methyl Carbons | 15 - 30 |

Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not widely published. However, based on its functional groups, the following characteristic absorption bands are expected.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol & Carboxylic Acid) | Stretching | 3500 - 2500 (broad) |

| C-H (sp³ and sp²) | Stretching | 3100 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Olefinic) | Stretching | 1650 - 1600 |

| C-O | Stretching | 1300 - 1000 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar triterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns for structural elucidation.

Experimental Workflow

References

Pygenic Acid B: An In-depth Technical Guide on the Core Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pygenic acid B, a naturally occurring ursane-type triterpenoid, has been identified as a promising antifungal agent. This technical guide provides a comprehensive overview of its potential mechanism of antifungal action. Due to the limited availability of direct experimental data on this compound, this document synthesizes information on its known antifungal activity with the established mechanisms of structurally related triterpenoids. We present a hypothesized mechanism of action, detailing potential molecular targets and signaling pathways. Furthermore, this guide includes generalized experimental protocols for elucidating the antifungal mechanism of novel compounds and provides visualizations of key pathways and workflows to support further research and development in this area.

Introduction to this compound

This compound, with the chemical structure 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid isolated from the leaves of Glochidion obliquum.[1][2] Initial studies have demonstrated its antifungal activity, particularly against the phytopathogenic fungus Colletotrichum musae, the causative agent of banana anthracnose.[1][2] Triterpenoids as a class are known for their diverse pharmacological activities, and ursane-type triterpenoids, in particular, have garnered interest for their potential as antimicrobial agents. The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal compounds like this compound. This guide aims to provide a detailed technical overview of its potential antifungal mechanism to aid researchers and drug development professionals in harnessing its therapeutic potential.

Proposed Mechanism of Antifungal Action

While the precise mechanism of antifungal action for this compound has not been fully elucidated in published literature, based on its structural characteristics as an ursane-type triterpenoid and the known mechanisms of similar compounds, a multi-faceted mode of action can be proposed. The primary targets are likely the fungal cell wall and cell membrane, leading to a cascade of events culminating in fungal cell death.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal drugs. It is primarily composed of glucans, chitin, and mannoproteins. Many triterpenoids exert their antifungal effects by interfering with the synthesis of these crucial components.

A plausible mechanism for this compound is the inhibition of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3] Inhibition of this enzyme would lead to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis. This mechanism is utilized by the approved antifungal drug ibrexafungerp, which is also a triterpenoid derivative.

The proposed signaling pathway for this action is illustrated below:

Caption: Hypothetical inhibition of fungal cell wall synthesis by this compound.

Perturbation of Fungal Cell Membrane

The fungal cell membrane, rich in ergosterol, is another primary target for antifungal agents. Triterpenoids can intercalate into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. While a direct interaction of this compound with ergosterol has not been reported, its amphipathic nature makes this a likely mechanism.

Quantitative Antifungal Activity Data

To date, there is a lack of publicly available, detailed quantitative data on the antifungal activity of this compound against a broad range of fungal species. The primary reported activity is against Colletotrichum musae. For the advancement of this compound as a potential therapeutic, it is imperative to determine its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungi.

Table 1: Quantitative Antifungal Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | Reference |

| Colletotrichum musae | Data not available | Data not available | Data not available | |

| Candida albicans | To be determined | To be determined | To be determined | |

| Aspergillus fumigatus | To be determined | To be determined | To be determined | |

| Cryptococcus neoformans | To be determined | To be determined | To be determined | |

| Candida auris | To be determined | To be determined | To be determined |

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise antifungal mechanism of this compound, a series of well-defined experiments are required. Below are detailed methodologies for key experiments.

Antifungal Susceptibility Testing

Objective: To determine the MIC and MFC of this compound against a panel of fungal isolates.

Methodology:

-

Fungal Isolates and Culture Conditions: Obtain reference strains (e.g., from ATCC) and clinical isolates of relevant fungal species. Culture the fungi on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at their optimal growth temperatures.

-

Inoculum Preparation: Prepare fungal inoculum suspensions and adjust the concentration to a standard density (e.g., 0.5-2.5 x 10³ cells/mL for yeasts, 0.4-5 x 10⁴ conidia/mL for molds) using a spectrophotometer or hemocytometer.

-

Broth Microdilution Assay: Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) or M38 (for molds) guidelines.

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Add the standardized fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

-

MFC Determination: Aliquots from wells showing no visible growth are subcultured onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Cell Wall Integrity Assay

Objective: To assess if this compound disrupts the fungal cell wall.

Methodology:

-

Spheroplast Formation Assay:

-

Treat fungal cells with this compound at sub-MIC and MIC concentrations.

-

Incubate the treated cells in a medium containing a cell wall-lysing enzyme (e.g., zymolyase or lyticase) in an osmotically stabilizing buffer (e.g., sorbitol).

-

Monitor the formation of spheroplasts (cells without a cell wall) over time using a spectrophotometer to measure the decrease in optical density at 600 nm. An increased rate of spheroplast formation in the presence of this compound suggests cell wall damage.

-

-

Calcofluor White Staining:

-

Treat fungal cells with this compound.

-

Stain the cells with Calcofluor White, a fluorescent dye that binds to chitin in the fungal cell wall.

-

Observe the cells under a fluorescence microscope. Abnormal or patchy fluorescence patterns in treated cells compared to untreated controls can indicate alterations in chitin deposition and cell wall integrity.

-

Membrane Permeability Assay

Objective: To determine if this compound damages the fungal cell membrane.

Methodology:

-

Propidium Iodide (PI) Staining:

-

Treat fungal cells with this compound.

-

Add PI, a fluorescent dye that can only enter cells with compromised membranes, to the cell suspension.

-

Analyze the cell population using flow cytometry or fluorescence microscopy. An increase in the percentage of PI-positive cells indicates membrane damage.

-

-

Leakage of Intracellular Components:

-

Treat fungal cells with this compound.

-

Centrifuge the cell suspension to pellet the cells.

-

Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins). An increase in absorbance compared to untreated controls indicates leakage of these components due to membrane damage.

-

Visualizing the Research Workflow

The following diagram outlines a logical workflow for the investigation of the antifungal mechanism of a novel natural product like this compound.

Caption: Experimental workflow for elucidating the antifungal mechanism of action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antifungal agents. While its antifungal activity against Colletotrichum musae is established, a significant knowledge gap remains regarding its precise mechanism of action and its activity spectrum against other clinically important fungi. Based on its triterpenoid structure, it is hypothesized that this compound targets the fungal cell wall and/or membrane.

Future research should focus on:

-

Broad-spectrum activity screening: Determining the MIC and MFC of this compound against a wide range of pathogenic yeasts and molds.

-

Detailed mechanistic studies: Employing the experimental protocols outlined in this guide to confirm the proposed mechanisms of cell wall and membrane disruption.

-

Target identification: Utilizing "omics" approaches to identify the specific molecular targets of this compound.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections.

A thorough understanding of the antifungal mechanism of this compound will be crucial for its development as a next-generation antifungal drug.

References

The Peroxynitrite Scavenging Potential of Pygenic Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide radicals (O₂•⁻), peroxynitrite inflicts cellular damage through the oxidation and nitration of key biomolecules such as proteins, lipids, and DNA. Consequently, the identification and characterization of novel peroxynitrite scavengers represent a critical avenue for therapeutic intervention.

Pygenic acid B, a triterpenoid compound, has been identified as a molecule with potential peroxynitrite scavenging activity. This technical guide provides a consolidated overview of the available scientific information regarding the ONOO⁻ scavenging capacity of this compound, including its proposed mechanism and the experimental methodologies relevant to its evaluation.

Peroxynitrite Scavenging Activity of this compound

At present, the publicly available scientific literature indicates that this compound exhibits peroxynitrite scavenging activity. However, specific quantitative data, such as IC₅₀ values from direct peroxynitrite scavenging assays, and detailed experimental protocols from peer-reviewed publications remain limited. The assertion of its activity is noted in chemical supplier databases, suggesting that such data may exist in proprietary or less accessible research.

This guide will, therefore, focus on the general experimental frameworks used to assess such activity and the potential mechanistic pathways by which this compound may exert its protective effects.

Experimental Protocols for Peroxynitrite Scavenging Assays

The evaluation of a compound's ability to scavenge peroxynitrite typically involves in vitro assays that monitor the inhibition of ONOO⁻-mediated reactions. Below are detailed methodologies for common experimental approaches.

Spectrophotometric Assay using a Reporter Molecule

This method relies on a reporter molecule that is bleached or modified by peroxynitrite, leading to a change in its absorbance. The ability of a test compound to prevent this change is a measure of its scavenging activity.

Experimental Workflow:

Caption: Workflow for a spectrophotometric peroxynitrite scavenging assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a 50 mM phosphate buffer (pH 7.4) containing 0.1 mM diethylenetriaminepentaacetic acid (DTPA) to chelate metal ions.

-

Prepare a stock solution of a reporter dye, such as Evans Blue (e.g., 12.5 µM final concentration).

-

Prepare various concentrations of this compound in a suitable solvent.

-

Prepare a fresh solution of peroxynitrite (typically stored in NaOH).

-

-

Reaction Setup:

-

In a spectrophotometer cuvette, combine the phosphate buffer, DTPA, and the reporter dye.

-

Add a specific volume of the this compound solution (for test samples) or the solvent alone (for the control).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the peroxynitrite solution.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

-

Measure the absorbance of the solution at the maximal wavelength of the reporter dye (e.g., 611 nm for Evans Blue).

-

-

Calculation of Scavenging Activity:

-

The percentage of peroxynitrite scavenging is calculated using the formula:

-

The IC₅₀ value (the concentration of the scavenger that inhibits 50% of peroxynitrite activity) can be determined by plotting the percentage of scavenging against the concentration of this compound.

-

Dihydrorhodamine 123 (DHR 123) Fluorometric Assay

This is a highly sensitive method that utilizes the non-fluorescent probe DHR 123, which is oxidized by peroxynitrite to the fluorescent rhodamine 123.

Experimental Workflow:

Caption: Workflow for a DHR 123 fluorometric peroxynitrite scavenging assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) with DTPA (e.g., 100 µM).

-

Prepare a stock solution of DHR 123 in an appropriate solvent like dimethylformamide.

-

Prepare serial dilutions of this compound.

-

-

Reaction Setup:

-

In a 96-well microplate, add the buffer, DHR 123 solution, and this compound at various concentrations.

-

-

Reaction and Measurement:

-

Add peroxynitrite to each well to start the reaction.

-

Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for rhodamine 123 (e.g., ~500 nm excitation and ~536 nm emission).

-

-

Data Analysis:

-

Calculate the percentage inhibition of DHR 123 oxidation.

-

Determine the IC₅₀ value from the dose-response curve.

-

Potential Signaling Pathways and Mechanisms

The interaction of this compound with peroxynitrite is likely to involve direct scavenging, but it may also influence cellular signaling pathways affected by RNS.

Direct Scavenging and Antioxidant Cascade

This compound, as a triterpenoid with hydroxyl groups, may directly donate a hydrogen atom to quench the reactive species derived from peroxynitrite decomposition, thereby neutralizing its oxidative capacity.

Caption: Proposed direct scavenging mechanism of this compound.

Modulation of Endogenous Antioxidant Defenses

While not yet demonstrated for this compound specifically, many natural compounds are known to upregulate endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) through signaling pathways like Nrf2-ARE. This represents a potential indirect mechanism of protection against peroxynitrite-induced damage by reducing the levels of its precursor, the superoxide radical.

Conclusion and Future Directions

This compound has been identified as a scavenger of peroxynitrite. To fully elucidate its therapeutic potential, further research is required to:

-

Quantify its scavenging activity using standardized in vitro assays to determine IC₅₀ values.

-

Elucidate the precise chemical mechanism of its reaction with peroxynitrite and its decomposition products.

-

Investigate its effects in cellular and animal models of diseases associated with peroxynitrite-mediated stress.

-

Explore its potential to modulate signaling pathways related to endogenous antioxidant defenses.

A comprehensive understanding of these aspects will be crucial for the drug development community to assess the viability of this compound as a lead compound for mitigating the pathological effects of peroxynitrite.

Potential Pharmacological Effects of Pygenic Acid B: A Technical Overview and Analog Case Study

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the currently known pharmacological properties of Pygenic acid B, a triterpenoid compound. Due to the limited availability of in-depth experimental data for this compound, this guide also presents a comprehensive case study on the closely related compound, Pygenic acid A (Corosolic Acid). This analog study serves to illustrate the potential pharmacological depth that may be uncovered in future research on this compound and provides detailed experimental methodologies and pathway analyses relevant to this class of compounds.

This compound: Current State of Knowledge

This compound, with the chemical name 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a triterpenoid that has been isolated from several plant species, including the leaves of Glochidion obliquum, the roots of Actinidia chinensis (Kiwifruit), and Lobelia nummularia.[1][2][3] Current research indicates a range of potential pharmacological activities, although detailed mechanistic studies are not yet available.

The identified potential effects of this compound include:

-

Antifungal Activity: It has demonstrated activity against the fungus Colletotrichum musae.[1][4]

-

Peroxynitrite (ONOO-) Scavenging Activity: This suggests potential antioxidant and anti-inflammatory properties, as peroxynitrite is a potent cytotoxic oxidant involved in inflammatory processes.

-

Cytotoxic Activity: In vitro studies have shown that this compound exhibits cytotoxic effects against a panel of human cancer cell lines, including liver (PLC, Hep3B, HepG2, Bel7402), cervical (HeLa), colon (SW480), and breast (MCF-7) cancer cells. Additionally, it has been identified as the main active compound in an extract with anti-glioma cell activity.

-

Immunomodulatory Potential: A computational molecular docking study identified this compound as having a high binding affinity for Human Interleukin-2 (IL-2), suggesting it may have a role in modulating the immune system.

-

Anti-Allergic and Anti-Asthmatic Properties: this compound has been identified as a constituent of a traditional Chinese medicine decoction used for treating allergic asthma.

At present, there is a notable absence of published, in-depth studies detailing the mechanisms of action, specific signaling pathways, and quantitative pharmacological data for this compound. To provide a framework for the potential research avenues and the type of detailed analysis that could be undertaken, the following sections present a comprehensive overview of the well-documented pharmacological effects of the structurally similar compound, Pygenic acid A.

Analog Case Study: Pygenic Acid A (Corosolic Acid)

Pygenic acid A, also known as Corosolic acid, is a well-researched pentacyclic triterpenoid with established anti-cancer, anti-inflammatory, and anti-diabetic properties. The following sections detail its effects on metastatic breast cancer, providing the quantitative data, experimental protocols, and pathway visualizations requested in the core requirements.

Anti-Metastatic Effects in Breast Cancer

Pygenic acid A has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This is a critical mechanism for preventing metastasis.

| Cell Line | Assay | Concentration (µM) | Duration (h) | Observed Effect | Reference |

| MDA-MB-231 | Cell Proliferation (IncuCyte) | 0-20 | 24 | Dose-dependent decrease in cell growth | |

| 4T1 | Cell Proliferation (IncuCyte) | 0-20 | 24 | Dose-dependent decrease in cell growth | |

| MDA-MB-231 (Attached) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |

| 4T1 (Attached) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |

| MDA-MB-231 (Suspended) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |

| 4T1 (Suspended) | Cell Growth (MTS) | 0-50 | 24 | Dose-dependent decrease in cell viability | |

| MDA-MB-231 (Suspended) | Apoptosis (Annexin-V/PI) | 0-50 | 24 | Dose-dependent increase in apoptosis | |

| 4T1 (Suspended) | Apoptosis (Annexin-V/PI) | 0-50 | 24 | Dose-dependent increase in apoptosis |

Signaling Pathways Modulated by Pygenic Acid A

Pygenic acid A exerts its anti-metastatic effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis and the inhibition of pro-survival mechanisms.

Pygenic acid A has been observed to decrease the phosphorylation levels of key survival kinases, including STAT3, Akt, and p38, particularly in cancer cells under suspension conditions, which mimics the state of circulating tumor cells. The downregulation of these pathways contributes to the sensitization of cancer cells to anoikis.

Pygenic acid A has been shown to induce Endoplasmic Reticulum (ER) stress, a condition that can trigger apoptosis. This is evidenced by the increased levels of ER stress markers such as IRE1α and p-eIF2α. Concurrently, it activates autophagy, as indicated by elevated levels of LC3B-I and LC3B-II. However, the accumulation of p62 suggests a potential defect in autophagy flux, which can lead to cell death.

Experimental Protocols for Key Assays

To facilitate the replication and further investigation of the effects of triterpenoids like Pygenic acids A and B, the following are detailed methodologies for key experiments.

-

Cell Lines: Human metastatic breast cancer (MDA-MB-231) and mouse metastatic breast cancer (4T1) cell lines.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Suspension Culture: To mimic anoikis conditions, cells are seeded onto ultra-low attachment plates.

-

Compound Treatment: Pygenic acid A (or B) is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium for treating the cells for the specified durations.

-

Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with varying concentrations of Pygenic acid A (e.g., 0-20 µM).

-

Place the plate in the IncuCyte™ live-cell imaging system.

-

Acquire images every 2 hours and analyze cell confluence over time to determine the rate of cell proliferation.

-

Culture cells in suspension on ultra-low attachment plates and treat with different concentrations of Pygenic acid A (e.g., 0-50 µM) for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Treat cells (both attached and in suspension) with Pygenic acid A for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, p-Akt, IRE1α, LC3B, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound is an intriguing natural product with preliminary evidence suggesting its potential as an antifungal, antioxidant, cytotoxic, and immunomodulatory agent. However, the current body of research is insufficient to fully delineate its pharmacological profile and mechanisms of action.

The detailed investigation of its close analog, Pygenic acid A, reveals a complex interplay with key cellular signaling pathways involved in cancer metastasis. This provides a valuable roadmap for future research on this compound. It is recommended that future studies focus on:

-

Quantitative Bioactivity: Determining the IC50 values of this compound in various cancer cell lines and fungal species.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its cytotoxic and potential anti-inflammatory effects.

-

In Vivo Efficacy: Evaluating the pharmacological effects of this compound in animal models of disease to assess its therapeutic potential.

By applying the detailed experimental approaches and analytical frameworks outlined in the case study of Pygenic acid A, the scientific community can work towards a comprehensive understanding of the pharmacological effects of this compound and its potential for development as a therapeutic agent.

References

Preliminary Cytotoxicity Studies of Pygenic Acid B and Related Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of Pygenic acid B is limited in publicly available scientific literature. This guide provides a comprehensive overview of the cytotoxic properties of two closely related and well-studied triterpenoid compounds: Pygenic acid A and Pseudolaric acid B . The structural similarities between these compounds may offer valuable insights into the potential bioactivity of this compound.

Introduction

This compound, a triterpenoid compound, has been isolated from Glochidion obliquum and is noted for its antifungal and peroxynitrite-scavenging activities. However, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored in published research. In contrast, significant research has been conducted on the cytotoxic effects of Pygenic acid A and Pseudolaric acid B, demonstrating their potent anti-cancer properties through various mechanisms of action. This technical guide summarizes the key findings from preliminary cytotoxicity studies of these related compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities of Pygenic acid A and Pseudolaric acid B against various cancer cell lines.

Table 1: Cytotoxicity of Pygenic Acid A

| Cell Line | Cancer Type | Assay | Concentration Range | Duration | Observed Effect |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTS | 0–50 µM | 24h | Dose-dependent inhibition of cell growth |

| 4T1 | Murine Breast Cancer | MTS | 0–50 µM | 24h | Dose-dependent inhibition of cell growth |

| MDA-MB-231 | Triple-Negative Breast Cancer | Annexin V/PI | 0–50 µM | 24h | Increased apoptosis |

| 4T1 | Murine Breast Cancer | Calcein-AM/PI | 0–50 µM | 24h | Increased cell death |

Note: Specific IC50 values for Pygenic acid A were not explicitly stated in the reviewed literature, but significant dose-dependent effects were observed within the specified concentration range.

Table 2: Cytotoxicity of Pseudolaric Acid B

| Cell Line | Cancer Type | Assay | IC50 Value | Duration | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 19.3 µM | 24h | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 8.3 µM | 48h | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 5.76 µM | 72h | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the cytotoxicity studies of Pygenic acid A and Pseudolaric acid B.

Cell Viability Assays (MTS and CCK-8)

These colorimetric assays are used to assess cell viability by measuring the metabolic activity of the cells.

-

Cell Lines and Culture:

-

MDA-MB-231 (human triple-negative breast cancer) and 4T1 (murine breast cancer) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (Pygenic acid A or Pseudolaric acid B) or a vehicle control (e.g., DMSO).

-

The plates are incubated for the desired duration (e.g., 24, 48, or 72 hours).

-

Following incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours at 37°C.

-

The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.[1][2]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

-

Principle:

-

Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

-

Experimental Procedure:

-

Cells are seeded in 6-well plates and treated with the test compound or vehicle control for the specified duration.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC (fluorescein isothiocyanate) and PI are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

After incubation, an additional volume of 1X binding buffer is added.

-

The stained cells are analyzed by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells are distinguished based on their fluorescence signals.

-

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Pygenic acid A and Pseudolaric acid B are mediated through the modulation of specific intracellular signaling pathways.

Pygenic Acid A: Induction of Anoikis and Apoptosis

Pygenic acid A has been shown to induce apoptosis and sensitize metastatic breast cancer cells to anoikis (a form of apoptosis that occurs when cells detach from the extracellular matrix). This is achieved through a multi-faceted mechanism involving the inhibition of pro-survival pathways and the activation of cellular stress responses.

Caption: Workflow for assessing Pygenic acid A's effect on anoikis.

Caption: Pygenic acid A induces apoptosis via multiple pathways.

Pseudolaric Acid B: Mitochondrial Apoptosis and PI3K/AKT/mTOR Inhibition

Pseudolaric acid B induces apoptosis in triple-negative breast cancer cells through the intrinsic mitochondrial pathway and by suppressing the pro-survival PI3K/AKT/mTOR signaling cascade.

References

Exploring the Therapeutic Potential of Pygenic Acid B: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid B is a naturally occurring triterpenoid compound that has garnered interest for its potential biological activities. This technical guide aims to provide a comprehensive overview of the current scientific understanding of this compound, with a focus on its therapeutic potential. While research on this compound is still in its early stages compared to its close relative, Pygenic acid A (Corosolic acid), this document will synthesize the available data, including its known biological effects and chemical properties.

It is important to note that the majority of in-depth therapeutic research, including detailed mechanistic studies and experimental protocols, has been conducted on Pygenic acid A. Therefore, where relevant and for comparative purposes, information regarding Pygenic acid A will be included to provide a broader context for the potential of this class of compounds.

Chemical Properties of this compound

This compound, also known as 2α,3α,24-Trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid.[1] Its chemical structure and properties have been characterized, providing a foundation for understanding its biological interactions.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H48O5 | [2] |

| Molecular Weight | 488.7 g/mol | [2] |

| XLogP3 | 5.7 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 488.35017463 Da | |

| Monoisotopic Mass | 488.35017463 Da | |

| Topological Polar Surface Area | 98 Ų | |

| Heavy Atom Count | 35 |

Therapeutic Potential and Biological Activities

Research into the therapeutic potential of this compound is emerging. To date, the following biological activities have been reported:

-

Antifungal Activity: this compound has demonstrated antifungal properties, specifically against Colletotrichum musae, the fungus responsible for anthracnose disease in bananas.

-

Peroxynitrite (ONOO-) Scavenging Activity: It has also been shown to possess peroxynitrite scavenging activity, suggesting potential roles in mitigating oxidative and nitrative stress, which are implicated in various inflammatory diseases and cellular damage.

Due to the limited specific research on this compound, a detailed exploration of its mechanisms of action in human disease models is not yet available. However, the extensive research on the structurally similar Pygenic acid A (Corosolic acid) offers valuable insights into potential therapeutic avenues.

A Comprehensive Look at Pygenic Acid A (Corosolic Acid) as a Proxy

Pygenic acid A, a well-studied natural compound, has demonstrated a wide range of therapeutic effects, particularly in the context of cancer. Its mechanisms of action have been elucidated in numerous preclinical studies, providing a potential roadmap for investigating this compound.

Anti-Cancer Effects of Pygenic Acid A

Pygenic acid A has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast, colon, leukemia, and osteosarcoma. A significant focus of research has been on its ability to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This is a crucial step in preventing metastasis.

Table 2: Summary of Quantitative Data on Pygenic Acid A's Anti-Cancer Activity

| Cell Line | Assay | Concentration Range | Effect | Reference |

| MDA-MB-231 (human breast cancer) | Cell Proliferation (IncuCyte) | 0–20 µM | Dose-dependent inhibition of proliferation | |

| 4T1 (mouse breast cancer) | Cell Proliferation (IncuCyte) | 0–20 µM | Dose-dependent inhibition of proliferation | |

| MDA-MB-231 (attached) | MTS Assay | 0–50 µM | Dose-dependent reduction in cell growth | |

| 4T1 (attached) | MTS Assay | 0–50 µM | Dose-dependent reduction in cell growth | |

| MDA-MB-231 (suspended) | MTS Assay | 0–50 µM | More potent dose-dependent reduction in cell growth compared to attached cells | |

| 4T1 (suspended) | MTS Assay | 0–50 µM | More potent dose-dependent reduction in cell growth compared to attached cells | |

| MDA-MB-231 (suspended) | Annexin-V/PI Staining | 0–50 µM | Dose-dependent increase in apoptosis | |

| 4T1 (suspended) | Annexin-V/PI Staining | 0–50 µM | Dose-dependent increase in apoptosis |

Signaling Pathways Modulated by Pygenic Acid A

Pygenic acid A exerts its anti-cancer effects by modulating multiple signaling pathways.

-

STAT3 Inactivation: It reduces the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.

-

Akt and p38 Inhibition: Pygenic acid A decreases the phosphorylation of Akt and p38, particularly in suspended cancer cells, which contributes to anoikis sensitization.

-

HER2 Downregulation: It has been reported to downregulate the HER2 signaling cascade in gastric cancer cells.

-

Induction of ER Stress and Autophagy: The compound induces endoplasmic reticulum (ER) stress and modulates autophagy, leading to cell death.

-

Downregulation of Pro-Survival Proteins: It decreases the levels of anti-apoptotic proteins such as cIAP1, cIAP2, and survivin.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pygenic Acid B from Glochidion obliquum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pygenic acid B, a pentacyclic triterpenoid isolated from the leaves of Glochidion obliquum, has garnered interest for its potential therapeutic properties, including antifungal and peroxynitrite scavenging activities.[1] This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound. The methodology is based on established phytochemical techniques for the separation of triterpenoids from plant matrices. Additionally, this document outlines the putative signaling pathway of this compound, drawing parallels with the closely related compound, Pygenic acid A, and its role in inducing anoikis in cancer cells.

Data Presentation: Extraction Yields

The following table summarizes the yields obtained from a representative extraction of triterpenoids from the dried leaves of Glochidion obliquum. It is important to note that while the yields for the initial extracts and fractions are available, the specific yield for this compound has not been explicitly reported in the reviewed literature. The final yield of an individual triterpenoid is typically in the milligram range from a kilogram-scale extraction.

| Extraction Step | Product | Starting Material (Dried Leaves) | Yield (g) | Yield (%) |

| 1 | Methanol Extraction | 4.2 kg | 210.3 g | 5.01% |

| 2 | n-Hexane Fraction | 210.3 g Methanol Extract | 87.2 g | 41.5% of Methanol Extract |

| 3 | Dichloromethane Fraction | 210.3 g Methanol Extract | 55.0 g | 26.2% of Methanol Extract |

| 4 | Ethyl Acetate Fraction | 210.3 g Methanol Extract | 12.0 g | 5.7% of Methanol Extract |

| 5 | Isolated Triterpenoids (e.g., Glochidonol, Lupeol) | 55.0 g Dichloromethane Fraction | mg scale | Not Reported for this compound |

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound from the leaves of Glochidion obliquum.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Glochidion obliquum.

-

Thoroughly wash the leaves with distilled water to remove any debris.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Methanol Extraction:

-

Suspend the powdered leaves in methanol (e.g., 4.2 kg of powder in approximately 15-20 L of methanol).

-

Perform hot extraction at 50°C for a duration of 4-6 hours with continuous stirring.

-

Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity:

-

First, partition with n-hexane to remove non-polar compounds like fats and waxes. Separate the n-hexane layer.

-

Next, partition the aqueous layer with dichloromethane. This compound, being a triterpenoid, is expected to be in this fraction. Separate the dichloromethane layer.

-

Finally, partition the remaining aqueous layer with ethyl acetate to separate compounds of intermediate polarity.

-

-

Concentrate each fraction using a rotary evaporator to obtain the n-hexane, dichloromethane, and ethyl acetate fractions.

4. Chromatographic Purification of this compound:

-

The dichloromethane fraction, which is rich in triterpenoids, is subjected to further purification.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (230-400 mesh).

-

Dissolve the dichloromethane fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 20:1 n-hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Reversed-Phase (RP-18) Column Chromatography:

-

Fractions containing compounds with similar TLC profiles can be combined and further purified using an RP-18 column.

-

Elute the RP-18 column with a gradient of methanol and water or acetone and water.

-

Collect fractions and monitor with TLC.

-

-

Crystallization:

-

Fractions containing pure this compound can be concentrated and the compound crystallized from a suitable solvent or solvent mixture to obtain a purified solid.

-

Mandatory Visualizations

Caption: Experimental workflow for the extraction of this compound.

Caption: Putative signaling pathway of this compound in anoikis induction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Pygenic Acid B

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Pygenic acid B. The described protocol is applicable for the analysis of this compound in bulk drug substances and various sample matrices. The method is developed to be specific, accurate, and precise, making it suitable for quality control and research purposes.

Introduction

This compound, a naturally occurring triterpenoid, has garnered interest for its potential biological activities. Accurate and reliable quantitative analysis is crucial for its study and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Series or equivalent |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Column | Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm or equivalent C18 column |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 70% A / 30% B to 10% A / 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-